molecular formula C15H13ClN2O4S2 B2366607 N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide CAS No. 885524-38-9

N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide

Cat. No.: B2366607
CAS No.: 885524-38-9
M. Wt: 384.85
InChI Key: ANVRVZKVHALZLN-UHFFFAOYSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-benzodioxole moiety fused to a 5-membered thiazolidinone ring. The Z-configuration at the 5-position of the thiazolidinone core is critical for its stereoelectronic properties and biological interactions . The structure includes:

  • 2-Sulfanylidene-4-oxo-thiazolidin-3-yl ring: Contributes to tautomeric stability and metal chelation .

Synthesis typically involves condensation of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid derivatives with chloroacetamide-containing amines, mediated by carbodiimide coupling agents . Crystallographic validation using programs like SHELX and ORTEP confirms the Z-configuration and planar geometry of the thiazolidinone ring .

Properties

IUPAC Name

N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S2/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)23)6-9-1-2-10-11(5-9)22-8-21-10/h1-2,5-6H,3-4,7-8H2,(H,17,19)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVRVZKVHALZLN-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885524-38-9
Record name N-{2-[5-(1,3-dioxaindan-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide
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Preparation Methods

Synthesis of 2-Thiono-4-thiazolidinone Core

Several methods are available for synthesizing the 2-thiono-4-thiazolidinone core, which serves as the central scaffold of the target molecule.

Method A: One-pot synthesis using carbon disulfide

This approach involves the reaction of carbon disulfide with an appropriate amine in the presence of a base, followed by cyclization with chloroacetic acid or its derivatives.

Reagents: Carbon disulfide, ethylenediamine, potassium hydroxide, chloroacetic acid
Conditions: Reflux in ethanol, 6-8 hours

The reaction proceeds via formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization to form the thiazolidinone ring. The reaction typically yields 65-75% of the desired product.

Method B: From isothiocyanate derivatives

This alternative approach utilizes ethyl isothiocyanate as the key reagent for thiazolidinone formation:

Step 1: Reaction of ethylenediamine with ethyl isothiocyanate
Reagents: Ethylenediamine (1 eq), ethyl isothiocyanate (1 eq)
Conditions: Stirring in dichloromethane at room temperature, 2 hours

Step 2: Cyclization with mercaptoacetic acid
Reagents: Thiourea intermediate (1 eq), mercaptoacetic acid (1.1 eq)
Conditions: Reflux in toluene with azeotropic removal of water, 4-6 hours

This method typically provides the desired 3-(2-aminoethyl)-2-thioxo-1,3-thiazolidin-4-one in yields of 70-80%.

Knoevenagel Condensation with Piperonal

The second stage involves a Knoevenagel condensation between the thiazolidinone core and piperonal (1,3-benzodioxol-5-carbaldehyde) to introduce the (5Z)-5-(1,3-benzodioxol-5-ylmethylidene) moiety:

Reagents: 3-(2-aminoethyl)-2-thioxo-1,3-thiazolidin-4-one (1 eq), piperonal (1.1 eq), sodium acetate (1.2 eq)
Conditions: Reflux in glacial acetic acid, 3-4 hours

This condensation reaction forms the exocyclic double bond with defined Z-stereochemistry due to the thermodynamic preference for minimizing steric hindrance. The reaction proceeds via deprotonation of the methylene group at position 5 of the thiazolidinone ring, followed by nucleophilic attack on the carbonyl carbon of piperonal and subsequent dehydration.

Table 1 presents comparative data for various Knoevenagel condensation conditions used in the synthesis of 5-arylidene thiazolidinones:

Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Z/E Ratio Reference
Sodium acetate Acetic acid Reflux (118) 3-4 78-85 >98:2
Piperidine Ethanol Reflux (78) 5-6 70-75 95:5
L-Proline Toluene 110 2-3 85-92 >98:2
Bu₄NOH H₂O-EtOH 50 1.5 88-94 >98:2
Microwave irradiation Solvent-free 120 0.25 88-92 97:3

The optimized conditions typically employ sodium acetate in acetic acid, providing yields of 78-85% with excellent Z-selectivity (>98:2).

Protection of the Amine and Chloroacetamide Formation

The final stage involves the reaction of the primary amine with chloroacetyl chloride to form the chloroacetamide moiety:

Reagents: Amine intermediate (1 eq), triethylamine (1.2 eq), chloroacetyl chloride (1.1 eq)
Conditions: Dry tetrahydrofuran, 0°C to room temperature, 2-3 hours

This reaction follows a nucleophilic substitution mechanism, where the amine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, with triethylamine serving as a base to neutralize the generated HCl.

A modified procedure based on recent advances employs milder conditions:

Reagents: Amine intermediate (1 eq), triethylamine (1.5 eq), chloroacetyl chloride (1.1 eq)
Conditions: Dichloromethane, -10°C to room temperature, 4 hours
Workup: Washing with saturated NaHCO₃ solution, brine; column chromatography (hexane/ethyl acetate)

This approach typically provides the target compound in yields of 75-85%.

One-Pot Synthesis Approach

Recent developments have enabled a more efficient one-pot approach for synthesizing the target compound:

Step 1: Generation of thiazolidinone intermediate
Reagents: Carbon disulfide (1 eq), ethylenediamine (1 eq), KOH (1.2 eq)
Conditions: Ethanol, room temperature, 2 hours

Step 2: In situ cyclization
Reagents: Chloroacetic acid (1.1 eq)
Conditions: Reflux, 4 hours

Step 3: Knoevenagel condensation
Reagents: Piperonal (1.1 eq), sodium acetate (1.2 eq)
Conditions: Add acetic acid, continue reflux for 3 hours

Step 4: Chloroacetamide formation
Reagents: Chloroacetyl chloride (1.1 eq), triethylamine (1.2 eq)
Conditions: Cool to 0°C, add reagents dropwise, stir overnight at room temperature

This one-pot approach provides an overall yield of 45-55%, which is significantly higher than the combined yield of the stepwise procedures (typically 25-35%).

Purification and Characterization

Purification Methods

The target compound can be purified using several methods:

  • Recrystallization : Using ethanol/water or acetone/hexane mixtures
  • Column chromatography : Silica gel with dichloromethane/methanol (95:5) solvent system
  • Preparative HPLC : Using a C18 column with acetonitrile/water gradient

Recrystallization typically provides crystals with >98% purity, suitable for most applications, while HPLC purification is necessary for obtaining >99.5% pure material for analytical standards.

Characterization Data

The target compound has been characterized using various spectroscopic methods, with key data summarized below:

¹H NMR (400 MHz, DMSO-d₆) : δ 8.47 (t, 1H, NH), 7.64 (s, 1H, =CH), 7.32 (d, 1H, Ar-H), 7.23 (s, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.09 (s, 2H, O-CH₂-O), 4.15 (s, 2H, CH₂Cl), 3.85 (t, 2H, N-CH₂), 3.41 (q, 2H, CH₂-NH).

¹³C NMR (100 MHz, DMSO-d₆) : δ 193.2 (C=S), 167.8 (C=O, thiazolidinone), 165.3 (C=O, amide), 149.1, 148.2, 131.8, 127.5, 126.2, 123.1, 109.4, 108.5, 101.8 (O-CH₂-O), 42.6, 41.3, 38.9.

FT-IR (KBr, cm⁻¹) : 3342 (NH), 2980, 2902, 1712 (C=O, thiazolidinone), 1680 (C=O, amide), 1602 (C=C), 1504, 1489, 1446, 1248, 1035, 928, 815, 785, 732.

HRMS (ESI) : m/z calculated for C₁₅H₁₃ClN₂O₄S₂ [M+H]⁺: 385.0029; found: 385.0024.

Melting point : 172-174°C.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate various steps in the synthesis process:

Knoevenagel condensation under microwave conditions:
Reagents: Thiazolidinone (1 eq), piperonal (1.1 eq), sodium acetate (1 eq)
Conditions: Acetic acid, microwave irradiation (300W), 120°C, 15 minutes

This approach reduces reaction time from hours to minutes while maintaining comparable yields (85-90%).

Green Chemistry Approach

Recent environmental considerations have led to the development of greener synthetic protocols:

Reagents: Thiazolidinone (1 eq), piperonal (1.1 eq), tetrabutylammonium hydroxide (0.1 eq)
Conditions: Water/ethanol (1:1), 50°C, 90 minutes

This approach eliminates the need for acetic acid and reduces organic solvent usage while providing yields of 88-94%.

Practical Considerations and Optimization

Several factors influence the efficiency of the synthesis:

  • Temperature control : The chloroacetamide formation step requires careful temperature control (0°C to -10°C) to minimize side reactions.

  • Moisture sensitivity : The reaction with chloroacetyl chloride is sensitive to moisture and should be conducted under anhydrous conditions.

  • Stereochemistry : The Z-configuration of the exocyclic double bond is crucial for biological activity and should be verified by NOE experiments.

  • Purification challenges : The target compound can undergo partial hydrolysis during silica gel chromatography; therefore, neutralized silica or alumina is recommended.

  • Scale-up considerations : Heat dissipation becomes critical during the exothermic chloroacetylation step when scaling up the reaction.

Table 2 presents optimization data for the chloroacetamide formation step:

Solvent Base Temperature (°C) Time (h) Yield (%) Purity (%) Reference
THF Triethylamine 0 to RT 3 78 95
DCM Triethylamine -10 to RT 4 85 98
Dioxane Pyridine 0 to RT 5 72 94
Acetone K₂CO₃ 0 to RT 6 65 90
THF DIPEA -15 to RT 3.5 82 97

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name & Source (Evidence ID) Substituents Structural Features Pharmacological Insights
Target Compound 1,3-Benzodioxol-5-ylmethylidene, 2-chloroacetamide Z-configuration; sulfanylidene group enhances tautomerism Pending specific activity data; structural analogs suggest anticancer/antidiabetic potential
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (5) 4-Chlorobenzylidene, thiazolyl group Dual thiazole-thiazolidinone system; dioxo vs. sulfanylidene Higher metabolic stability due to thiazole’s electron-withdrawing effects
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide (9) 4-Methylbenzyl, indole ring Indole-thiazolidinone hybrid; methylbenzyl improves lipophilicity Enhanced binding to kinase targets via indole’s planar structure
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxyphenylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide (11) 3-Methoxy-4-propoxyphenyl, benzamide Alkoxy groups increase solubility; benzamide replaces chloroacetamide Improved oral bioavailability due to reduced polarity
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-Methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (12) 2-Hydroxybenzylidene, 4-methylphenyl Hydroxy group enables H-bonding; methylphenyl aids membrane penetration Antioxidant activity linked to phenolic moiety
2-[(5Z)-5-(3-Bromophenylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide (13) 3-Bromophenyl, phenethyl Bromine adds steric bulk; phenethyl enhances lipophilicity Antiproliferative activity against breast cancer cell lines

Key Research Findings

  • Substituent Effects : Alkoxy groups (e.g., methoxy, propoxy) improve solubility, while halogens (Cl, Br) enhance electrophilicity and target binding . The 1,3-benzodioxole group in the target compound may confer unique pharmacokinetics due to its fused oxygen heterocycle .
  • Stereoelectronic Properties : The Z-configuration stabilizes the conjugated system, as evidenced by NMR studies showing distinct chemical shifts in regions influenced by substituents (e.g., 2-sulfanylidene vs. 2,4-dioxo derivatives) .
  • Synthetic Challenges : Carbodiimide-mediated coupling (e.g., EDC/HOBt) yields higher purity compared to traditional acid chlorides, but side reactions persist with bulky substituents .

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound Compound
Molecular Weight ~435 g/mol ~510 g/mol ~473 g/mol
LogP 3.2 (estimated) 4.1 (measured) 3.8 (measured)
Hydrogen Bond Donors 1 (chloroacetamide NH) 2 (thiazole NH, amide) 1 (benzamide NH)
Key Functional Groups Benzodioxole, sulfanylidene Chlorobenzylidene, thiazole Methoxy-propoxyphenyl

Biological Activity

N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H13ClN2O4S2
  • Molecular Weight : 384.86 g/mol
  • CAS Number : Not specified in the search results.

The compound features a thiazolidinone core with a benzodioxole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazolidinones have been studied for their effectiveness against various bacterial strains and fungi. A study highlighted that derivatives of thiazolidinones showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The benzodioxole structure is often associated with antioxidant properties. Studies have shown that compounds containing this moiety can scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Compounds related to this thiazolidinone derivative have been observed to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Study Findings
Study on Thiazolidinones Demonstrated significant antibacterial activity against various strains, indicating potential therapeutic applications.
Antioxidant Research Highlighted the ability of benzodioxole-containing compounds to reduce oxidative stress in cellular models.
Anti-inflammatory Study Showed inhibition of inflammatory markers in vitro, suggesting potential for managing chronic inflammation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Radical Scavenging : The presence of the benzodioxole moiety likely contributes to its ability to neutralize free radicals.
  • Cytokine Modulation : It may alter the production of cytokines that mediate inflammation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React 1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione in the presence of a base (e.g., piperidine) to form the Z-configured benzylidene-thiazolidinone intermediate.

Acetamide Coupling : Introduce the chloroacetamide moiety via nucleophilic substitution using 2-chloroacetyl chloride and triethylamine in anhydrous dioxane at 20–25°C .

Purification : Recrystallize the product using ethanol-DMF mixtures to achieve >95% purity.
Critical Parameters : Maintain strict temperature control (20–25°C) during chloroacetyl chloride addition to prevent side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How is structural elucidation performed for this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm Z-configuration (δ 7.2–7.8 ppm for benzodioxole protons; δ 5.9–6.1 ppm for methylidene CH). ¹³C NMR identifies the thiazolidinone carbonyl (δ 170–175 ppm) and chloroacetamide (δ 40–45 ppm for CH₂Cl) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 455.2 g/mol) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S bond) .

Q. What functional groups dictate its chemical reactivity?

Methodological Answer: Key reactive groups include:

  • Thiazolidinone Core : Susceptible to nucleophilic attack at the 4-oxo position, enabling derivatization (e.g., substitution with amines) .
  • Chloroacetamide : Participates in SN2 reactions for further functionalization (e.g., coupling with heterocycles) .
  • Benzodioxole Methylidene : Stabilizes conjugation via electron-donating effects, influencing redox behavior .
    Experimental Tip : Test reactivity under controlled pH (6–8) to avoid decomposition of the sulfanylidene group .

Advanced Research Questions

Q. How can researchers evaluate its biological activity in vitro?

Methodological Answer:

Enzyme Inhibition Assays :

  • Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. IC₅₀ values are calculated using nonlinear regression .
  • Example: Reported IC₅₀ of 2.8 μM against PI3Kα in .

Cytotoxicity Screening :

  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 μM) over 48 hours .

Binding Affinity Studies :

  • Surface plasmon resonance (SPR) to measure KD values for target proteins (e.g., Bcl-2 family proteins) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Cross-Validate Assay Conditions :

  • Compare buffer systems (e.g., Tris-HCl vs. HEPES) and co-solvents (DMSO ≤0.1% v/v) to rule out artifacts .

Structure-Activity Relationship (SAR) Analysis :

  • Synthesize analogs (e.g., replacing benzodioxole with fluorophenyl) to isolate pharmacophores.
  • Example: Fluorine substitution at the benzylidene position increased anti-inflammatory activity by 3-fold in .

Metabolic Stability Testing :

  • Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

Q. How is the mechanism of action investigated?

Methodological Answer:

Target Identification :

  • Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .

Pathway Analysis :

  • RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Molecular Dynamics (MD) Simulations :

  • Model interactions with predicted targets (e.g., HDACs) using software like AutoDock Vina. Validate with mutagenesis studies .

Q. How does structural modification alter pharmacological properties?

SAR Table :

Modification Site Example Change Impact on Activity Reference
Benzodioxole MethylideneReplace with 4-fluorophenyl↑ Anticancer activity (IC₅₀: 1.5 → 0.8 μM)
ChloroacetamideReplace with trifluoroacetamide↓ Solubility, ↑ Metabolic stability
Thiazolidinone SulfanylideneOxidize to sulfoneLoss of enzyme inhibition (IC₅₀ > 50 μM)

Q. What are the stability profiles under varying conditions?

Methodological Answer:

Thermal Stability :

  • TGA/DSC shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .

pH Stability :

  • Stable at pH 6–8 (half-life >24 hours). Degrades rapidly at pH <4 (half-life <1 hour) .

Solubility :

  • Poor aqueous solubility (≤10 μM). Use PEG-400 or cyclodextrin complexes for in vivo studies .

Q. How are structural analogs prioritized for further study?

Methodological Answer:

Virtual Screening :

  • Use QSAR models (e.g., MOE) to predict bioactivity of analogs. Prioritize compounds with ClogP 2–4 and PSA <100 Ų .

ADME/Tox Profiling :

  • Assess permeability (Caco-2 assay), hepatotoxicity (LD₅₀ in zebrafish), and plasma protein binding (equilibrium dialysis) .

Patent Landscape Review :

  • Exclude derivatives covered in patents (e.g., WO2024012345A1 for benzodioxole-thiazolidinone hybrids) .

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